7-Methoxy-3-nitroquinolin-4-ol

説明

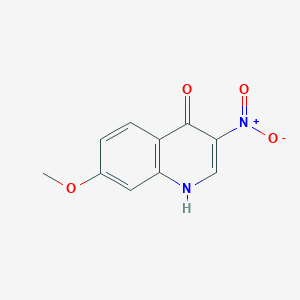

7-Methoxy-3-nitroquinolin-4-ol (CAS: 256923-63-4) is a nitro-substituted quinoline derivative with the molecular formula C₁₀H₈N₂O₄ and a molar mass of 220.18 g/mol . Its structure features a methoxy group at position 7, a nitro group at position 3, and a hydroxyl group at position 4 of the quinoline backbone. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and PROTACs (Proteolysis-Targeting Chimeras) .

特性

IUPAC Name |

7-methoxy-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-6-2-3-7-8(4-6)11-5-9(10(7)13)12(14)15/h2-5H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNGFMDUBZIWCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structural Analogs

Derivatives with Varying Substituents

NQ Series (NQ1–NQ6, NQ15, NQ16)

These analogs, synthesized in a 2008 study, share the 3-nitroquinoline core but differ in substituent patterns (Table 1) :

| Compound | Substituents (Positions) | Molecular Formula | Melting Point (°C) | Key Spectral Data (¹H NMR, EI-MS) |

|---|---|---|---|---|

| NQ1 | 6-(Benzyloxy), 7-methoxy, 4-amine | C₂₅H₁₉N₃O₄ | 222 | δ 9.87 (s, quinoline-H), m/z 425 [M]⁺ |

| NQ2 | 7-(Benzyloxy), 6-methoxy, 4-amine | C₂₅H₁₉N₃O₄ | 223 | δ 9.87 (s, quinoline-H), m/z 425 [M]⁺ |

| NQ3 | 7-Methoxy, 4-amine, 6-hydroxy | C₁₈H₁₃N₃O₄ | 156 | δ 9.27 (s, quinoline-H), m/z 335 [M]⁺ |

| NQ4 | 6-(Benzyloxy), 7-methoxy, 3-bromo | C₂₃H₁₈BrN₃O₄ | 268 | δ 9.77 (s, quinoline-H), m/z 480 [M+1]⁺ |

| NQ15 | 6-(Benzyloxy), 4-ethoxy | C₂₅H₂₃N₃O₅ | 211 | δ 4.31 (q, OCH₂CH₃), m/z 445 [M]⁺ |

| NQ16 | 7-Methoxy, 4-(trifluoromethoxy) | C₁₇H₁₂F₃N₃O₅ | Not reported | Not reported |

Key Observations :

- Positional Isomerism: NQ1 and NQ2 (benzyloxy/methoxy swap) show nearly identical mass spectra but distinct ¹H NMR shifts, highlighting the sensitivity of quinoline proton environments to substituent positions .

- Deprotection Effects : Removing the benzyl group (NQ1 → NQ3) reduces melting points (222°C → 156°C), likely due to increased polarity and reduced crystallinity .

- Halogen Impact : Bromine substitution (NQ4) increases molecular weight (480 vs. 425 for NQ1) and elevates melting points (268°C), suggesting enhanced intermolecular interactions .

Halogen-Substituted Analogs

7-Chloro-3-nitroquinolin-4-ol (CAS: 5350-50-5)

Fluorinated and Iodinated Derivatives

7-Fluoro-3-iodo-6-methoxyquinolin-4-ol (CAS: 1595523-65-1)

High-Similarity Compounds (Structural Clusters)

identifies compounds with >85% structural similarity to 7-Methoxy-3-nitroquinolin-4-ol:

- A836223 (CAS: 256923-33-8, Similarity: 0.98): Likely a positional isomer or tautomer.

- A752278 (CAS: 855764-13-5, Similarity: 0.90): May feature alternative substituents (e.g., methyl or ethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。